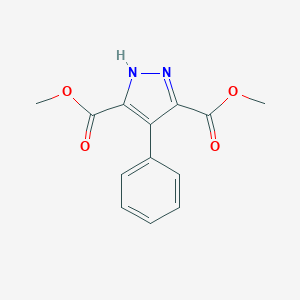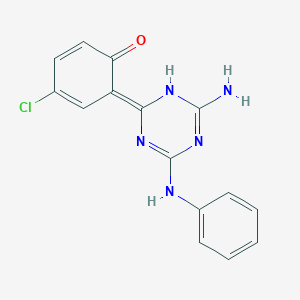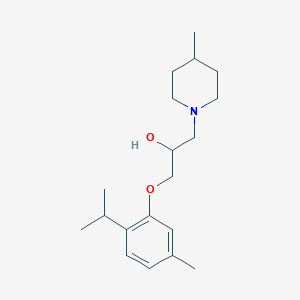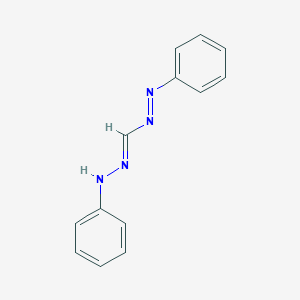
3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid, also known as TPN-1, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has been found to have unique properties that make it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid involves its binding to specific receptors or ion channels, which leads to the inhibition of their activity. In the case of the dopamine D1 receptor, this compound acts as a competitive antagonist, blocking the binding of dopamine and preventing its signaling pathway from being activated. Similarly, this compound inhibits the activity of potassium channels by binding to a specific site on the channel protein and preventing the flow of ions through the channel.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific target molecule that it interacts with. In general, this compound has been found to modulate the activity of various signaling pathways in the brain and other tissues. This molecule has been shown to affect neurotransmitter release, neuronal excitability, and synaptic plasticity, among other processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid is its potency and selectivity for specific target molecules. This makes it a valuable tool for studying the function of these molecules in vitro and in vivo. However, the use of this compound in lab experiments is not without limitations. For example, the synthesis of this compound is a complex and time-consuming process, which can limit its availability and increase its cost. Additionally, the use of this compound in animal studies requires careful consideration of its potential effects on behavior and physiology.
Orientations Futures
There are many potential future directions for research involving 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid. One area of interest is the development of new compounds that are structurally similar to this compound but have different binding properties. This could lead to the discovery of new targets for drug development and provide insights into the structure-function relationships of GPCRs and ion channels. Another area of interest is the use of this compound in combination with other compounds to achieve synergistic effects on signaling pathways. This could lead to the development of new therapeutic strategies for treating a variety of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid involves several steps, starting with the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with 3-methyl-5-oxopentanoic acid. This intermediate product is then treated with trifluoroacetic anhydride to yield the final compound. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
Applications De Recherche Scientifique
3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid has been used in a variety of scientific research applications, including studies of G protein-coupled receptors (GPCRs) and ion channels. This molecule has been found to be a potent and selective antagonist of the dopamine D1 receptor, which is involved in the regulation of motor function and reward-related behaviors. This compound has also been shown to inhibit the activity of certain potassium channels, which play a critical role in the regulation of neuronal excitability.
Propriétés
Formule moléculaire |
C16H21NO3 |
|---|---|
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
3-methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid |
InChI |
InChI=1S/C16H21NO3/c1-11(10-16(19)20)9-15(18)17-14-8-4-6-12-5-2-3-7-13(12)14/h2-3,5,7,11,14H,4,6,8-10H2,1H3,(H,17,18)(H,19,20) |
Clé InChI |
MBBRZRFSDHUEFJ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC1CCCC2=CC=CC=C12)CC(=O)O |
SMILES canonique |
CC(CC(=O)NC1CCCC2=CC=CC=C12)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)


![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)

![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
![2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)
![2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B262457.png)

